molecular formula C15H14BrNO4 B564459 (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol CAS No. 193761-53-4

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

Cat. No.: B564459
CAS No.: 193761-53-4
M. Wt: 352.184
InChI Key: HQGAJOFIQLBIIM-CQSZACIVSA-N
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Description

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by its unique structure, which includes a benzyloxy group, a nitro group, and a bromine atom attached to an ethanol backbone. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol typically involves the bromination of (S)-1-(4-Benzyloxy-3-nitrophenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually performed at low temperatures to prevent over-bromination and to maintain the integrity of the chiral center .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Scientific Research Applications

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol involves its interaction with specific molecular targets. The compound’s bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The nitro group can undergo reduction to form amines, which can further interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(1S)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGAJOFIQLBIIM-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H](CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652363
Record name (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193761-53-4
Record name (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

from 2-bromo-4′-benzyloxy-3′-nitroacetophenone and 4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine comprising the sequential steps of: (a) reducing 2-bromo-4′-benzyloxy-3′-nitroacetophenone with about one equivalent of a borane reagent in the presence of a catalytic amount of a single enantiomer of an oxazaborolidine derived from cis 1-amino-2-indanol to produce substantially enantiomerically pure α-(bromomethyl)-4-phenylmethoxy-3-nitrobenzenemethanol (FBH); (b) reducing the α-(bromomethyl)-4-phenylmethoxy-3-nitrobenzenemethanol with hydrogen in the presence of a noble metal catalyst to produce an aniline FBH2; (c) formylating the aniline with formic acid and acetic anhydride to produce a compound of formula FBH3:
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